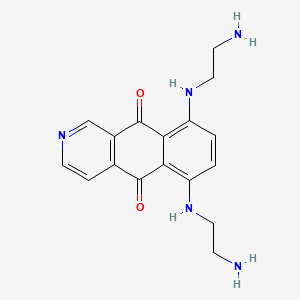

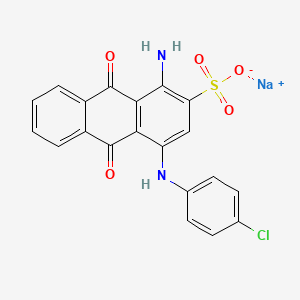

Sodium 1-amino-4-((4-chlorophenyl)amino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate

Overview

Description

Non-selective nucleoside triphosphate diphosphohydrolase (NTPDase) inhibitor. Reported to inhibit rat NTPDases 1, 2 and 3 with similar potencies.

Scientific Research Applications

Inhibition of NTPDase Enzymes

PSB 069 is a non-selective nucleoside triphosphate diphosphohydrolase (NTPDase) inhibitor . It has been reported to inhibit rat NTPDases 1, 2, and 3 with similar potencies. This inhibition is crucial for studying the role of NTPDases in various physiological and pathological processes, including thromboregulation, inflammation, and cancer.

Purinergic Signaling Research

The compound’s ability to inhibit NTPDases positions it as a valuable tool in purinergic signaling research . By modulating the levels of extracellular nucleotides, PSB 069 helps in understanding the complex signaling pathways involved in neurotransmission, immune responses, and platelet aggregation.

Pharmacological Studies

PSB 069’s inhibition of NTPDases can be leveraged in pharmacological studies to explore new therapeutic approaches for diseases where purinergic signaling is altered, such as in autoimmune diseases and certain types of cancer .

Biochemical Assays

Researchers utilize PSB 069 in biochemical assays to quantify the activity of NTPDases under various conditions . This application is vital for the development of assays that can lead to the discovery of more selective and potent inhibitors.

Structural Activity Relationship (SAR) Studies

PSB 069 serves as a reference compound in structural activity relationship (SAR) studies . These studies aim to understand how the structural elements of PSB 069 contribute to its activity as an NTPDase inhibitor, which is essential for designing more effective derivatives .

Laboratory Research Tool

As a laboratory research tool , PSB 069 is used in experiments to control the enzymatic breakdown of nucleotides, thereby helping to maintain their concentration during experiments that assess their biological roles .

Mechanism of Action

PSB 069, also known as Sodium 1-amino-4-((4-chlorophenyl)amino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate, is a potent and nonselective inhibitor of NTPDases . This compound has been the subject of extensive research due to its potential therapeutic applications.

Target of Action

The primary targets of PSB 069 are NTPDases 1, 2, and 3 . NTPDases, or nucleoside triphosphate diphosphohydrolases, are a family of enzymes that catalyze the hydrolysis of nucleoside tri- and diphosphates to monophosphates. They play crucial roles in purinergic signaling, which is involved in a wide range of physiological and pathological processes.

Mode of Action

PSB 069 interacts with its targets, the NTPDases, by inhibiting their enzymatic activity . The compound binds to the active site of these enzymes, preventing them from hydrolyzing nucleoside tri- and diphosphates. This inhibition disrupts purinergic signaling, leading to changes in cellular functions.

Biochemical Pathways

The inhibition of NTPDases by PSB 069 affects the purinergic signaling pathway . This pathway involves the release of nucleotides, such as ATP, as signaling molecules. NTPDases normally degrade these nucleotides, modulating their signaling effects. By inhibiting NTPDases, PSB 069 can alter the balance of nucleotides, thereby affecting the downstream effects of purinergic signaling.

Pharmacokinetics

It is known that the compound is soluble in dmso , which suggests that it may be well-absorbed and distributed in the body

Result of Action

The inhibition of NTPDases by PSB 069 leads to changes in purinergic signaling, which can have various molecular and cellular effects . These effects depend on the specific roles of purinergic signaling in different cell types and tissues. For example, purinergic signaling is involved in inflammation, neurotransmission, and platelet aggregation, among other processes.

Action Environment

The action of PSB 069 can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and efficacy of the compound Additionally, the presence of other molecules, such as other drugs or endogenous compounds, can potentially interact with PSB 069 and alter its effects

properties

IUPAC Name |

sodium;1-amino-4-(4-chloroanilino)-9,10-dioxoanthracene-2-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13ClN2O5S.Na/c21-10-5-7-11(8-6-10)23-14-9-15(29(26,27)28)18(22)17-16(14)19(24)12-3-1-2-4-13(12)20(17)25;/h1-9,23H,22H2,(H,26,27,28);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KINIBOSGQKLOIT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3NC4=CC=C(C=C4)Cl)S(=O)(=O)[O-])N.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12ClN2NaO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 1-amino-4-((4-chlorophenyl)amino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.